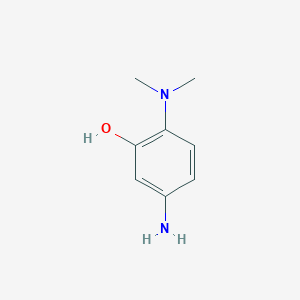

5-Amino-2-(dimethylamino)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both an amino group and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-(dimethylamino)phenol involves the reaction of dimethylamine with resorcinol. The process typically includes the following steps :

Reaction Setup: Mix 48% dimethylamine aqueous solution with resorcinol in a 2L autoclave.

Reaction Conditions: Heat the mixture to 200°C and maintain the temperature until the reaction is complete.

Post-Reaction Processing: Cool the reaction mixture to 10°C, transfer it to a 5L four-hole bottle, and add industrial liquid alkali.

Purification: Extract impurities using toluene and adjust the pH with dilute sulfuric acid. The final product is obtained through distillation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic aromatic substitution reactions can replace the amino or dimethylamino groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Sodium dichromate (Na2Cr2O7) and Fremy’s salt (potassium nitrosodisulfonate) are commonly used oxidizing agents.

Reducing Agents: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution Reagents: Strong nucleophiles such as sodium amide (NaNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-(dimethylamino)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-(dimethylamino)phenol involves its interaction with cellular components, leading to various biochemical effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell lysis and death . The compound can also interfere with protein function by causing conformational changes in membrane proteins .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-(diethylamino)phenol: This compound has a similar structure but with diethylamino instead of dimethylamino groups.

4-Dimethylaminophenol: Another related compound with the dimethylamino group in the para position.

Uniqueness

5-Amino-2-(dimethylamino)phenol is unique due to the specific positioning of the amino and dimethylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This structural arrangement allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Biological Activity

5-Amino-2-(dimethylamino)phenol is an organic compound with the molecular formula C8H12N2O, recognized for its diverse biological activities. This compound features both an amino group and a dimethylamino group attached to a phenolic structure, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and dye synthesis.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the amino and dimethylamino groups allows for significant interactions with biological molecules, particularly through hydrogen bonding and nucleophilic reactions. These interactions may modulate enzyme activity and influence cellular processes, making it a compound of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various pathogenic bacteria. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, although further research is needed to establish its efficacy and mechanisms of action in cancer therapy.

- Enzyme Modulation : The compound's phenolic structure allows it to interact with enzymes, potentially influencing their activity. This modulation can affect various biochemical pathways within cells, suggesting its utility in drug discovery.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Natural Products highlighted the antimicrobial effects of various compounds, including derivatives similar to this compound. The research demonstrated that certain structural modifications could enhance antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Pharmacological Evaluation : Another investigation focused on the synthesis and pharmacological evaluation of compounds containing similar structures. The findings indicated that certain derivatives exhibited significant antimicrobial activity, supporting the hypothesis that this compound could be developed into a potent therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Aminophenol | Lacks dimethylamino group | Less reactive due to absence of dimethylamino |

| 2,4,6-Tris(dimethylaminomethyl)phenol | Contains multiple dimethylaminomethyl groups | Increased reactivity due to multiple substituents |

| 3-Dimethylaminophenol | Similar structure but lacks amino group | Affects its chemical behavior and applications |

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-amino-2-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,9H2,1-2H3 |

InChI Key |

FIJPKKDKIRJQKQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.